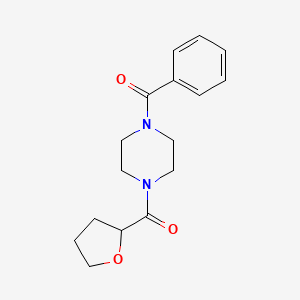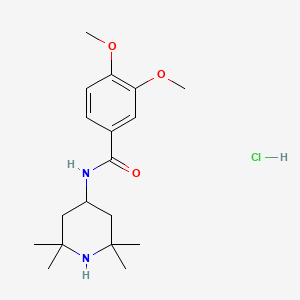
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one, also known as NPTB, is a synthetic compound that belongs to the class of thiochromenones. It is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in regulating insulin signaling and glucose homeostasis. In recent years, NPTB has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
Mécanisme D'action
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one exerts its pharmacological effects by selectively inhibiting PTP1B, which is a negative regulator of insulin signaling. By blocking PTP1B activity, 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one enhances insulin sensitivity and promotes glucose uptake in skeletal muscle and adipose tissue. 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one also regulates the activity of other signaling pathways, such as the JAK-STAT and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one has been shown to have a range of biochemical and physiological effects, including:
- Improving glucose tolerance and insulin sensitivity
- Reducing body weight and adiposity
- Suppressing inflammation and oxidative stress
- Inhibiting cancer cell growth and metastasis
- Enhancing cognitive function and memory
Avantages Et Limitations Des Expériences En Laboratoire
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one has several advantages as a research tool, including its high selectivity and potency for PTP1B, as well as its ability to modulate multiple signaling pathways. However, there are also limitations to its use, such as its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are required to ensure the safety and efficacy of 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one in experimental models.
Orientations Futures
There are several potential future directions for research on 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one, including:
- Investigating its effects on other metabolic pathways and diseases, such as fatty liver disease and cardiovascular disease
- Developing more potent and selective PTP1B inhibitors based on the structure of 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one
- Exploring the use of 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one in combination with other drugs or therapies for improved efficacy
- Conducting clinical trials to evaluate the safety and efficacy of 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one in humans for the treatment of diabetes and other metabolic disorders.
Méthodes De Synthèse
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one can be synthesized using a multi-step process involving the condensation of 2-nitrobenzaldehyde with piperidine, followed by cyclization with Lawesson's reagent and subsequent oxidation with hydrogen peroxide. The yield of 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one can be optimized by varying the reaction conditions, such as temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one has been extensively studied for its therapeutic potential in the treatment of diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, as well as reduce body weight and adiposity. 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one has also been investigated for its anti-inflammatory and anti-cancer properties, as PTP1B has been implicated in the regulation of immune cell function and tumor growth.
Propriétés
IUPAC Name |
3-nitro-4-piperidin-1-ylthiochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-14-13(16(18)19)12(15-8-4-1-5-9-15)10-6-2-3-7-11(10)20-14/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCRKMDGSSBBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5228508.png)
![1-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228515.png)
![1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5228521.png)
![6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline](/img/structure/B5228533.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5228538.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5228556.png)
![3-[(ethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5228557.png)

![1-(4-fluorophenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5228568.png)

![6-(2-fluorophenyl)-5-(4-isopropylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5228580.png)
![N,8-dimethyl-3-({methyl[3-(1-pyrrolidinyl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5228596.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide](/img/structure/B5228599.png)
